Diethyl 2-allyl-2-methylmalonate

Description

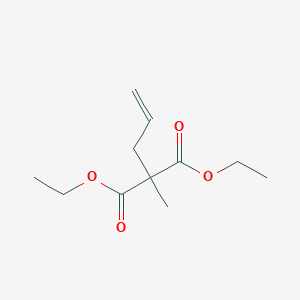

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGGTBZQRNZEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53651-72-2 | |

| Record name | DIETHYL 2-ALLYL-2-METHYLMALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl 2-allyl-2-methylmalonate synthesis pathway

An In-depth Technical Guide to the Synthesis of Diethyl 2-allyl-2-methylmalonate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings, practical execution, and critical parameters. The core of this synthesis lies in the sequential C-alkylation of diethyl malonate, a cornerstone reaction in carbon-carbon bond formation. We will explore the mechanistic details, explain the rationale behind the selection of reagents and conditions, and provide detailed, field-proven protocols. This guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthetic strategy.

Introduction: The Strategic Importance of Substituted Malonic Esters

This compound is a disubstituted malonic ester that serves as a versatile building block in the synthesis of more complex molecular architectures. The presence of both a methyl and an allyl group on the α-carbon provides two distinct points for further chemical modification. The allyl group, in particular, opens avenues for a wide range of transformations, including oxidation, reduction, and transition-metal-catalyzed cross-coupling reactions.

The synthesis of this target molecule is a classic illustration of the malonic ester synthesis, a powerful method for preparing carboxylic acids and other carbonyl-containing compounds.[1][2][3] The fundamental principle relies on the heightened acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13 in DMSO), which are positioned between two electron-withdrawing ester groups.[2][4] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate, a potent carbon nucleophile.[1][5] This nucleophilic enolate can then be reacted with electrophiles, such as alkyl halides, in a sequential manner to introduce two different substituents.

This guide will detail the two-step sequential alkylation process: the initial methylation of diethyl malonate to form diethyl methylmalonate, followed by the subsequent allylation to yield the final product, this compound.

The Synthetic Pathway: A Stepwise Alkylation Approach

The most direct and widely employed route to this compound involves a two-step, one-pot or two-pot sequence starting from diethyl malonate. The logical flow of this synthesis is dictated by the need to introduce two distinct alkyl groups onto the same carbon atom.

Quantitative Data and Reagent Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis.

| Reagent | Step | Formula | M.W. ( g/mol ) | Density (g/mL) | Typical Molar Eq. |

| Diethyl Malonate | 1 | C₇H₁₂O₄ | 160.17 | 1.055 | 1.0 |

| Sodium Hydride (60%) | 1 & 2 | NaH | 24.00 | ~0.92 (dispersion) | 1.1 |

| Methyl Bromide | 1 | CH₃Br | 94.94 | 1.73 | 1.05 |

| Diethyl Methylmalonate | 2 | C₈H₁₄O₄ | 174.19 | 1.022 | 1.0 |

| Allyl Bromide | 2 | C₃H₅Br | 120.98 | 1.398 | 1.1 - 1.2 |

| THF (Solvent) | 1 & 2 | C₄H₈O | 72.11 | 0.889 | - |

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Allyl bromide is toxic and a lachrymator. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Diethyl Methylmalonate

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel. Place the flask under an inert atmosphere of dry nitrogen.

-

Base Addition: Carefully weigh 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) and transfer it to the flask. Wash the NaH dispersion with anhydrous hexanes (x2) and decant the solvent to remove the mineral oil.

-

Solvent and Substrate Addition: Add anhydrous THF to the flask via cannula or syringe to create a slurry. Cool the flask to 0 °C using an ice bath. Slowly add 1.0 equivalent of diethyl malonate dropwise via the dropping funnel. [6]4. Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium enolate. [5]5. Alkylation: Cool the reaction mixture back to 0 °C. Add 1.05 equivalents of methyl bromide (or methyl iodide) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diethyl methylmalonate can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a similar inert-atmosphere setup as Protocol 1, add 1.1 equivalents of sodium hydride (washed) to anhydrous THF.

-

Substrate Addition: Cool the NaH/THF slurry to 0 °C. Slowly add 1.0 equivalent of purified diethyl methylmalonate dropwise.

-

Enolate Formation: Allow the mixture to stir at room temperature until hydrogen evolution stops (approx. 1-2 hours).

-

Alkylation: Cool the resulting enolate solution to 0 °C. Add 1.1-1.2 equivalents of allyl bromide dropwise. [7]A gentle exotherm may be observed. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup and Purification: Perform an identical aqueous workup as described in Protocol 1 (quench with NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate). The final product, this compound, is typically a colorless oil and can be purified by vacuum distillation or silica gel column chromatography.

References

- Benchchem. (n.d.). Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate.

- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.

- Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions.

- Guidechem. (n.d.). How to Prepare Diethyl Diallylmalonate?.

- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.

- Piotr, P. et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.

- PubChem. (n.d.). This compound.

- Unknown author. (n.d.). Supporting Information.

- Wikipedia. (n.d.). Diethyl malonate.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-allyl-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-allyl-2-methylmalonate is a substituted malonic ester of significant interest in organic synthesis. Its structure, featuring a quaternary carbon with both an allyl and a methyl group, makes it a valuable building block for the creation of complex molecular architectures.[1] The presence of the versatile allyl and ester functionalities allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of diverse chemical entities, including heterocyclic compounds and carbocyclic systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical and practical insights for its application in research and development.

Chemical Identity and Structure

-

IUPAC Name: diethyl 2-methyl-2-prop-2-enylpropanedioate[2]

-

CAS Number: 53651-72-2[2]

-

Molecular Formula: C₁₁H₁₈O₄[2]

-

Molecular Weight: 214.26 g/mol [2]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are available from computational predictions, specific experimental data for this compound is not widely published. Therefore, where experimental data is unavailable, estimated values based on structurally similar compounds are provided for guidance.

| Property | Value | Source/Method |

| Molecular Weight | 214.26 g/mol | Computed by PubChem[2] |

| Boiling Point | Estimated: ~210-220 °C (at 760 mmHg) | Estimation based on similar compounds |

| Density | Estimated: ~1.0 g/mL (at 20-25 °C) | Estimation based on similar compounds |

| Refractive Index (n20/D) | Estimated: ~1.43 - 1.44 | Estimation based on similar compounds |

| Solubility | Immiscible in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | General property of similar esters[3] |

| XLogP3-AA | 2.4 | Computed by XLogP3[2] |

| Topological Polar Surface Area | 52.6 Ų | Computed by Cactvs[2] |

Note on Estimated Values: The boiling point, density, and refractive index are estimated based on the experimentally determined values of structurally related compounds:

-

Diethyl allylmalonate (C₁₀H₁₆O₄): Boiling Point: 222-223 °C, Density: 1.015 g/mL at 25 °C, Refractive Index: 1.431.[3]

-

Diethyl diallylmalonate (C₁₃H₂₀O₄): Boiling Point: 128-130 °C at 12 mmHg, Density: 0.994 g/mL at 25 °C, Refractive Index: 1.446.

-

Diethyl methylmalonate (C₈H₁₄O₄): Boiling Point: 198-199 °C, Density: 1.022 g/mL at 20 °C, Refractive Index: 1.413.[4]

The presence of both a methyl and an allyl group on the quaternary carbon of the target compound suggests its physical properties will be influenced by both substituents.

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that can be determined using various methods. The capillary method is a common and reliable technique for small sample volumes.[5]

Protocol: Capillary Method

-

Sample Preparation: Place a small amount of this compound into a melting point tube.

-

Capillary Insertion: Invert a sealed-end capillary tube and place it into the melting point tube containing the sample.

-

Heating: Heat the sample gradually in a melting point apparatus.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Boiling Point Determination: Turn off the heat and observe the sample as it cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[5]

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.

Protocol: Mass and Volume Measurement

-

Tare Balance: Place a clean, dry graduated cylinder on an electronic balance and tare it.

-

Add Sample: Accurately measure a specific volume (e.g., 5.0 mL) of this compound into the graduated cylinder.

-

Record Mass: Record the mass of the liquid.

-

Calculate Density: Density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Caption: Procedure for Density Determination.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is a useful indicator of purity. It is measured using a refractometer.

Protocol: Using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (typically 20 °C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.

Caption: Workflow for Refractive Index Measurement.

Determination of Solubility

The solubility of this compound in various solvents can be determined through simple miscibility tests.

Protocol: Qualitative Solubility Testing

-

Sample Preparation: Place a small amount (e.g., 0.1 mL) of this compound into a series of test tubes.

-

Solvent Addition: To each test tube, add a small amount (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, acetone, hexane).

-

Observation: Agitate the mixture and observe whether the compound dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

-

~5.7 ppm (m, 1H): -CH=CH₂

-

~5.1 ppm (m, 2H): -CH=CH ₂

-

~4.2 ppm (q, 4H): -O-CH ₂-CH₃

-

~2.6 ppm (d, 2H): -C-CH ₂-CH=CH₂

-

~1.3 ppm (s, 3H): -C-CH ₃

-

~1.2 ppm (t, 6H): -O-CH₂-CH ₃

Predicted ¹³C NMR Spectral Data:

-

~171 ppm: C =O (ester)

-

~132 ppm: -C H=CH₂

-

~119 ppm: -CH=C H₂

-

~61 ppm: -O-C H₂-CH₃

-

~49 ppm: Quaternary C

-

~40 ppm: -C-C H₂-CH=CH₂

-

~21 ppm: -C-C H₃

-

~14 ppm: -O-CH₂-C H₃

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

~3080 cm⁻¹: =C-H stretch (alkene)

-

~2980 cm⁻¹: C-H stretch (alkane)

-

~1730 cm⁻¹: C=O stretch (ester)

-

~1640 cm⁻¹: C=C stretch (alkene)

-

~1200 cm⁻¹: C-O stretch (ester)

Protocol: Liquid Film IR

-

Sample Application: Place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Analysis: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. PubChem provides a GC-MS spectrum for this compound.[2]

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 214

-

Loss of ethoxy group (-OCH₂CH₃): m/z = 169

-

Loss of ethyl group (-CH₂CH₃): m/z = 185

-

Loss of allyl group (-CH₂CH=CH₂): m/z = 173

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the solution into the GC-MS instrument.

-

Separation and Detection: The compound is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step alkylation of diethyl malonate.

Reaction Scheme:

-

Methylation of diethyl malonate to form diethyl methylmalonate.

-

Allylation of diethyl methylmalonate to yield the final product.

Protocol: Synthesis

-

Step 1: Methylation: React diethyl malonate with a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol).

-

Step 2: Allylation: The resulting diethyl methylmalonate is then reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to introduce the allyl group.

Caption: Synthetic Pathway to this compound.

Safety and Handling

This compound is classified as toxic if swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound. While there is a notable lack of extensive experimentally determined data in the public domain, this guide synthesizes available computed data and provides estimations based on structurally related compounds. The detailed experimental protocols and spectroscopic information serve as a valuable resource for researchers and scientists working with this versatile synthetic building block. As a key intermediate in organic synthesis, a thorough understanding of its properties is crucial for its effective application in the development of new chemical entities.

References

-

1,3-Diethyl 2-(1-methylethyl)-2-(2-propen-1-yl)propanedioate. PubChem. [Link]

-

Diethyl 2-methylbut-2-enedioate. PubChem. [Link]

-

Diethyl (prop-1-en-2-yl)(prop-2-en-1-yl)propanedioate. PubChem. [Link]

-

Diethyl 2-ethyl-2-prop-2-ynylpropanedioate. PubChem. [Link]

-

Diethyl 2-(2-methylallyl)malonate. PubChem. [Link]

-

This compound. PubChem. [Link]

-

Diethyl allylmalonate. PubChem. [Link]

-

Diethyl methylmalonate. PubChem. [Link]

-

Diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

-

Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

-

Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. ResearchGate. [Link]

-

Cas 609-08-5,Diethyl methylmalonate. LookChem. [Link]

-

Boiling Points. JoVE. [Link]

Sources

An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl 2-allyl-2-methylmalonate

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of diethyl 2-allyl-2-methylmalonate, a molecule of interest in synthetic chemistry and drug discovery. The presence of a quaternary carbon center introduces significant steric and conformational complexities that dictate its reactivity and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's stereochemical properties.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₈O₄, is a derivative of malonic acid.[1][2][3] Its structure is characterized by a central quaternary carbon atom bonded to a methyl group, an allyl group, and two ethoxycarbonyl (-COOCH₂CH₃) groups. The presence of this fully substituted carbon atom is a key structural feature, creating a sterically crowded environment that significantly influences the molecule's three-dimensional shape and reactivity.[4][5][6] Understanding the conformational preferences of this molecule is crucial for predicting its interactions in chemical and biological systems.

Molecular Properties Summary

| Property | Value | Source |

| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [3] |

| CAS Number | 53651-72-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈O₄ | [1][2][3] |

| Molecular Weight | 214.26 g/mol | [1][3] |

| Canonical SMILES | CCOC(=O)C(C)(CC=C)C(=O)OCC | [3] |

Analysis of Molecular Structure and Rotational Degrees of Freedom

The conformational flexibility of this compound arises from rotations around several key single bonds. The central quaternary carbon atom acts as a pivot point for the four substituent groups. The steric bulk of these groups leads to significant van der Waals repulsions, which in turn govern the preferred rotational conformations.

The primary rotational degrees of freedom that define the molecule's conformation are:

-

Rotation around the C-C bonds of the ethyl ester groups: This includes the O-CH₂ and CH₂-CH₃ bonds.

-

Rotation around the C-C bond connecting the allyl group to the quaternary carbon.

-

Rotation around the C-O bonds of the ester groups. Esters generally exhibit a preference for the s-Z (or s-trans) conformation due to reduced steric hindrance and favorable electronic interactions.[7]

The interplay of these rotational possibilities results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformation.

Caption: Key rotational bonds in this compound.

Synthesis of this compound

The synthesis of this compound typically follows the principles of malonic ester synthesis.[8][9][10][11][12] This involves the sequential alkylation of diethyl malonate. A common synthetic route would be the methylation of diethyl allylmalonate.

Exemplary Synthetic Protocol

-

Deprotonation: Diethyl allylmalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.

-

Alkylation: The enolate is then reacted with a methylating agent, typically methyl iodide or dimethyl sulfate, via an Sₙ2 reaction to introduce the methyl group at the α-carbon.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified, usually by distillation or column chromatography.

Caption: Synthetic workflow for this compound.

Experimental Approach to Conformation Determination: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of flexible molecules.[13] A combination of one-dimensional and two-dimensional NMR experiments can provide crucial information about through-bond and through-space atomic interactions.

Step-by-Step NMR Analysis Protocol

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of approximately 10-20 mg/mL.

-

¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure and assign the resonances for all protons and carbons.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, which helps in assigning protons within the ethyl and allyl groups.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons, aiding in the unambiguous assignment of ¹³C signals.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE/ROE cross-peaks provide evidence for specific spatial arrangements of the substituent groups. For instance, NOEs between the methyl protons and protons on the allyl or ethyl groups would indicate conformations where these groups are in close proximity.

-

Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide insights into the dynamic processes and the relative populations of different conformers. Changes in chemical shifts or coupling constants with temperature can indicate a shift in the conformational equilibrium.

Caption: Experimental NMR workflow for conformational analysis.

Computational Modeling of Molecular Conformation

In conjunction with experimental data, computational chemistry provides a powerful means to explore the conformational landscape of a molecule and to quantify the relative energies of different conformers.[14] Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.[2]

Computational Workflow Protocol

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible low-energy structures. This can be achieved using molecular mechanics force fields initially to rapidly screen possibilities.

-

Geometry Optimization: Take the low-energy conformers from the initial search and perform full geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[2][15] This will locate the precise energy minima on the potential energy surface.

-

Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

Analysis of Results: Analyze the geometries of the optimized conformers, paying close attention to key dihedral angles. The relative Gibbs free energies will indicate the predicted population of each conformer at a given temperature. These predicted structures can then be correlated with the experimental NMR data (e.g., by predicting NOE distances).

Conclusion

The molecular structure of this compound is defined by a sterically hindered quaternary carbon center, which imposes significant constraints on its conformational freedom. A comprehensive understanding of its three-dimensional structure and dynamic behavior requires a synergistic approach combining chemical synthesis, advanced NMR spectroscopy, and computational modeling. The protocols and theoretical framework presented in this guide offer a robust pathway for researchers to elucidate the conformational preferences of this and related substituted malonic esters, which is essential for advancing their applications in drug development and materials science.

References

-

Michigan State University Department of Chemistry. Supplemental Topics. [Link]

-

Ma, S., Hayashi, H., Yabushita, T. et al. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Sci Rep13 , 22055 (2023). [Link]

-

PennyLane Demos. Optimization of molecular geometries. (2021). [Link]

-

Nguyen, T. T., Siang, S., Roche, J. High-Pressure NMR Experiments for Detecting Protein Low-Lying Conformational States. J. Vis. Exp. (198), e62701 (2023). [Link]

-

Hao, Y., Ding, Q., Wang, X., Yuan, X. et al. Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing. arXiv [quant-ph] (2025). [Link]

-

Kassal, I., Aspuru-Guzik, A. Quantum Algorithm for Molecular Properties and Geometry Optimization. J. Chem. Phys.131 , 224102 (2009). [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Kummer, L. O., Toukach, P. V., Widmalm, G., Giraud, N. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules28 , 1159 (2023). [Link]

-

Hao, Y., Ding, Q., Wang, X., Yuan, X. et al. Large-scale Efficient Molecule Geometry Optimization with Hybrid Quantum-Classical Computing. arXiv [quant-ph] (2025). [Link]

-

Jiang, X., Chen, Y., Tang, W. Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. J. Am. Chem. Soc.144 , 16, 7122–7139 (2022). [Link]

-

Peterson, E. A., Trogdon, T. M., Overman, L. E. Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proc. Natl. Acad. Sci. U.S.A.107 , 19661-19666 (2010). [Link]

-

Foord, E. K. The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. University of Southampton, Doctoral Thesis, (1996). [Link]

-

Quasdorf, K. W., Overman, L. E. Catalytic enantioselective synthesis of quaternary carbon stereocenters. Nature516 , 181-191 (2014). [Link]

-

Wiberg, K. B., Laidig, K. E. Barriers to rotation adjacent to double bonds. 3. The carbon-oxygen barrier in formic acid, methyl formate, acetic acid, and methyl acetate. The origin of ester and amide resonance. J. Am. Chem. Soc.109 , 5935-5943 (1987). [Link]

-

Shenderovich, I. G., Tolstoy, P. M., Smirnov, S. N. et al. Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. Magnetochemistry8 , 129 (2022). [Link]

-

Singh, A., Purslow, J. A., Venditti, V. 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale. J. Vis. Exp. (197), e62395 (2023). [Link]

-

Nardi, F., D'Andrea, L. D., Scrima, M. et al. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Curr. Med. Chem.28 , 2729-2782 (2021). [Link]

-

OpenOChem Learn. Malonic Ester Synthesis. [Link]

-

Baran, P. S. Modern Computational Organic Chemistry. [Link]

-

Pearson. Explain the dramatic difference in rotational energy barriers of the following three alkenes. [Link]

-

University of Wisconsin-River Falls. Conformations of Organic Molecules. (1998). [Link]

-

Kummer, L. O., Giraud, N. Statistical evaluation of simulated NMR data of flexible molecules. Magn. Reson. Chem.60 , 8, 775-783 (2022). [Link]

-

Kadrowski, B. Alkane Conformations Experiment Part 1, Prelab. (2020). [Link]

-

Lu, P., Pronin, S. V., Shenvi, R. A. Quaternary-centre-guided synthesis of complex polycyclic terpenes. Nat. Rev. Chem.2 , 268-283 (2018). [Link]

-

SciSpace. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

Ōki, M. Isolation of rotational isomers and developments derived therefrom. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci.88 , 449-463 (2012). [Link]

-

Le-Phuc, P., Granitzka, M., Waser, J. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chem. Sci.11 , 8534-8552 (2020). [Link]

-

StudySmarter. Malonic Ester Synthesis: Mechanism & Use. [Link]

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. Properties of Esters. (2023). [Link]

-

PubChem. This compound. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025). [Link]

-

Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. (2020). [Link]

Sources

- 1. Quantum algorithm of the direct calculation of energy derivatives developed for molecular geometry optimization | EurekAlert! [eurekalert.org]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 3. This compound | C11H18O4 | CID 4383937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supplemental Topics [www2.chemistry.msu.edu]

- 8. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. baranlab.org [baranlab.org]

- 15. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

An In-Depth Technical Guide to Diethyl 2-allyl-2-methylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-allyl-2-methylmalonate is a substituted malonic ester that serves as a highly versatile and valuable intermediate in advanced organic synthesis. Its unique structure, featuring both methyl and allyl groups on the α-carbon, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol with mechanistic insights, its applications in synthetic chemistry, particularly in scaffolds relevant to drug discovery, and essential safety and handling information. The content is structured to provide both foundational knowledge and actionable protocols for researchers in the chemical and pharmaceutical sciences.

Introduction: The Synthetic Utility of a Substituted Malonate

Malonic esters are cornerstone reagents in organic chemistry, primarily for their ability to form stabilized carbanions (enolates) that can be readily alkylated. This compound (CAS Number: 53651-72-2 ) belongs to the class of α,α-disubstituted malonates.[1][2] The presence of two distinct substituents—a stable methyl group and a reactive allyl group—pre-positions this molecule for a variety of subsequent transformations.

The allyl group, in particular, opens a gateway to numerous synthetic operations, including but not limited to, ozonolysis, epoxidation, dihydroxylation, and transition-metal-catalyzed cross-coupling reactions. The malonic ester moiety itself can be hydrolyzed and decarboxylated to yield a carboxylic acid, or it can be used to construct heterocyclic systems. This dual functionality makes it an attractive building block for creating the carbon skeletons of pharmacologically active molecules and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's properties is critical for its effective use in experimental design.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53651-72-2 | [1][2] |

| Molecular Formula | C₁₁H₁₈O₄ | [1][3] |

| Molecular Weight | 214.26 g/mol | [3] |

| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [4] |

| Appearance | Colorless Liquid (Assumed) | [5] |

| Boiling Point | Data not widely published; estimated based on similar structures. |

| Density | Data not widely published; estimated based on similar structures. | |

Spectroscopic Data Insights:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester groups, a singlet for the methyl group, and characteristic signals for the allyl group's vinyl and methylene protons.

-

¹³C NMR: Key resonances would correspond to the carbonyl carbons of the esters, the quaternary α-carbon, and the carbons of the ethyl, methyl, and allyl substituents.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 214.[4] Common fragmentation patterns for malonic esters involve the loss of ethoxy (-OC₂H₅) or carbethoxy (-COOC₂H₅) groups.[6]

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.

Synthesis and Mechanistic Causality

The most direct and common synthesis of this compound is a two-step alkylation of diethyl malonate. A more efficient route, however, starts from the commercially available diethyl methylmalonate. This approach avoids the statistical challenges and potential for dialkylation associated with the first alkylation step.

Field-Proven Synthesis Protocol: Allylation of Diethyl Methylmalonate

This protocol details the nucleophilic substitution reaction between the enolate of diethyl methylmalonate and an allyl halide.

Step-by-Step Methodology:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a dropping funnel.

-

Base and Solvent: Charge the flask with a suitable non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. Slowly add diethyl methylmalonate (1.0 equivalent) dropwise via the dropping funnel.

-

Causality Insight: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the acidic α-proton (pKa ≈ 13 in DMSO) of the malonic ester, forming the sodium enolate.[7] Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.

-

-

Alkylation: Once hydrogen evolution ceases (indicating complete enolate formation), add allyl bromide (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Causality Insight: The generated enolate acts as a potent carbon nucleophile, attacking the electrophilic carbon of allyl bromide in a classic S_N2 reaction. A slight excess of the alkylating agent ensures the reaction goes to completion.

-

-

Workup and Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

-

Causality Insight: The NH₄Cl solution protonates any remaining base and enolate, creating a neutral mixture that is safe to handle and allows for clean phase separation.

-

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Final Purification: The resulting crude oil is best purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. Its structure is a precursor to several important molecular scaffolds.

-

Synthesis of Barbiturates and Heterocycles: Malonic esters are classical starting materials for producing barbiturates via condensation with urea or its derivatives. The substituents at the α-position dictate the pharmacological properties of the resulting barbiturate. The allyl and methyl groups in this specific malonate can be used to synthesize compounds like 5-allyl-5-methylbarbituric acid.

-

Precursor to Substituted Carboxylic Acids: Hydrolysis of the diester followed by decarboxylation is a facile route to 2-methylpent-4-enoic acid. This transformation is a standard malonic ester synthesis sequence.

-

Elaboration of the Allyl Group: The terminal double bond is a handle for a vast array of chemical transformations:

-

Oxidative Cleavage (Ozonolysis): This reaction breaks the double bond to form an aldehyde, which can be further oxidized to a carboxylic acid. This converts the allyl group into a carboxymethyl functional group.

-

Heck Reaction / Suzuki Coupling: These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl or vinyl groups.

-

Epoxidation and Ring-Opening: Conversion to an epoxide followed by nucleophilic ring-opening is a powerful strategy for introducing two new functional groups with controlled stereochemistry.

-

Diagram of Synthetic Potential

This diagram illustrates how this compound serves as a central hub for accessing diverse chemical structures.

Caption: Synthetic pathways originating from this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. While specific toxicity data for this compound is not extensively documented, data from structurally similar compounds, such as diethyl diallylmalonate and diethyl malonate, provide a basis for safe handling procedures.[5][8][9]

-

Hazard Identification: Assumed to be an irritant to the skin, eyes, and respiratory system.[5][8] Combustible liquid.[9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents, acids, and bases.[10][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[8]

Conclusion

This compound is a synthetically powerful and versatile building block. Its value is derived from the orthogonal reactivity of the malonic ester and the allyl functional groups. For researchers in medicinal chemistry and process development, this compound offers a reliable starting point for the efficient construction of complex molecular targets. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is the foundation for its successful application in the laboratory.

References

-

PubChem. Diethyl 2-(2-methylallyl)malonate | C11H18O4 | CID 240540. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 5309-50-2 | Diethyl 2-allyl-2-(2-methylallyl)malonate. Pharmaffiliates. [Link]

-

PubChem. this compound | C11H18O4 | CID 4383937. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl allylmalonate | C10H16O4 | CID 74900. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. Carl Roth GmbH + Co. KG. [Link]

- Google Patents.Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

P.J. Beswick et al. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, 1988, 101-107. [Link]

-

PubChemLite. this compound (C11H18O4). Université du Luxembourg. [Link]

-

Wikipedia. Diethyl malonate. Wikimedia Foundation. [Link]

-

Cenmed Enterprises. Diethyl 2 Allyl 2 Methylmalonate. Cenmed Enterprises. [Link]

- Google Patents.

-

Molecules. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 53651-72-2 | this compound - AiFChem [aifchem.com]

- 3. This compound | C11H18O4 | CID 4383937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H18O4) [pubchemlite.lcsb.uni.lu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Diethyl 2-allyl-2-methylmalonate: Synthesis, Reactions, and Applications

Introduction

Diethyl 2-allyl-2-methylmalonate is a specialized malonate ester that serves as a pivotal building block in modern organic synthesis. Its structure is distinguished by a quaternary carbon center, a feature of significant interest in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The molecule incorporates two key reactive handles: the diethyl ester moieties and a terminal allyl group. These functional groups provide remarkable versatility, allowing for a wide array of subsequent chemical transformations.

This technical guide provides an in-depth exploration of this compound, from its fundamental synthesis to its diverse reactivity and applications. We will delve into the mechanistic rationale behind its preparation and key reactions, offering field-proven protocols and insights for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | [1][2] |

| CAS Number | 53651-72-2 | [2] |

| Molecular Formula | C₁₁H₁₈O₄ | [1][2] |

| Molecular Weight | 214.26 g/mol | [2] |

| Appearance | Liquid | [3] |

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |

Data aggregated from ECHA C&L Inventory notifications.[2]

Handling and Safety Precautions: Due to its acute oral toxicity, this compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.

Synthesis of this compound

The most common and logical approach to synthesizing this quaternary-substituted malonate is through the sequential C-alkylation of diethyl malonate. This method leverages the acidity of the α-proton of the malonic ester, which can be readily removed by a suitable base to form a resonance-stabilized enolate nucleophile.

The causality behind this experimental choice lies in its efficiency and control. By performing the alkylation in two distinct steps, one can precisely introduce two different alkyl groups (in this case, methyl and allyl) onto the same carbon atom. The order of addition can be varied, though typically the less sterically hindered group is added first.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

This protocol is a representative procedure based on established principles of malonic ester alkylation.[4][5]

Step 1: Synthesis of Diethyl 2-methylmalonate

-

Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide (NaOEt).

-

Cool the NaOEt solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.

-

Add methyl iodide (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC or GC).

-

Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude diethyl 2-methylmalonate, which can be purified by vacuum distillation.

Step 2: Synthesis of this compound

-

Using the same apparatus as Step 1, prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol.

-

Add the purified diethyl 2-methylmalonate (1.0 eq) from Step 1 dropwise to the cooled NaOEt solution. Stir for 30 minutes.

-

Add allyl bromide (1.0 eq) dropwise. A mild exotherm may be observed.

-

Heat the mixture to reflux for 3-4 hours.

-

Follow the same workup and purification procedure as in Step 1 to isolate the final product, this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the selective transformations of its ester and allyl functional groups.

Reactions of the Ester Moieties: Hydrolysis and Decarboxylation

A cornerstone reaction of malonic esters is their conversion to carboxylic acids. The process involves saponification (base-catalyzed hydrolysis) of the two ester groups to form a malonate salt, followed by acidification to yield the dicarboxylic acid. Upon gentle heating, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.

This self-validating protocol is highly reliable because the decarboxylation step is thermodynamically driven by the formation of a stable enol intermediate and the release of gaseous CO₂.

Caption: Pathway for hydrolysis and subsequent decarboxylation.

Reactions of the Allyl Group: Oxidation

The double bond of the allyl group is a prime site for oxidation reactions, allowing for the introduction of oxygen-containing functional groups.[1]

-

Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) readily converts the double bond into an epoxide. This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

-

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can yield the corresponding diol, 2-(2,3-dihydroxypropyl)-2-methyl-1,3-propanediol, after reduction of the ester groups.

Applications in Organic Synthesis and Drug Discovery

The unique structure of this compound makes it a valuable precursor in several areas of chemical research.

Regioselective Synthesis of Substituted Pyridines

A significant application is in the synthesis of densely functionalized pyridine derivatives.[1] In this metal-free approach, this compound acts as a carbon nucleophile. It reacts with pyridine N-oxides that have been activated by trifluoromethanesulfonic anhydride. This reaction efficiently introduces the 2-allyl-2-methylmalonate moiety onto the pyridine ring, providing a pathway to complex heterocyclic scaffolds that are prevalent in many FDA-approved drugs.[1]

Precursor to Complex Molecular Architectures

As a building block for quaternary carbon centers, this compound is instrumental in the synthesis of complex natural products and pharmacologically active molecules.[1] The ester groups can be reduced to diols, hydrolyzed to acids, or converted to other functional groups, while the allyl group can be modified through oxidation, reduction, or metathesis reactions. This orthogonal reactivity makes it a powerful tool for constructing molecular frameworks in pharmaceutical research.[1]

Spectroscopic Characterization

Confirmation of the structure of this compound relies on standard spectroscopic techniques. While specific spectra should be acquired for each batch, the expected data are well-defined.[2]

Table 3: Representative ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.7 | m | 1H | -CH=CH₂ |

| ~ 5.1 | m | 2H | -CH=CH₂ |

| ~ 4.2 | q | 4H | -OCH₂CH₃ |

| ~ 2.6 | d | 2H | -CH₂-CH=CH₂ |

| ~ 1.3 | s | 3H | α-CH₃ |

| ~ 1.2 | t | 6H | -OCH₂CH₃ |

Note: These are predicted shifts. Actual values may vary slightly.

-

¹³C NMR: Will show characteristic peaks for the quaternary carbon, ester carbonyls (~170 ppm), alkene carbons (~132 and ~118 ppm), and aliphatic carbons.

-

IR Spectroscopy: Key stretches will include C=O of the ester (~1730 cm⁻¹), C=C of the alkene (~1640 cm⁻¹), and C-H stretches.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile synthetic platform. Its ability to serve as a precursor for quaternary carbon centers, coupled with the distinct reactivity of its ester and allyl functionalities, provides chemists with a reliable and adaptable tool. From the construction of complex heterocyclic systems for medicinal chemistry to its role as a fundamental building block in multi-step synthesis, its importance in the modern organic chemistry landscape is well-established and continues to grow.

References

- Benchchem.

- PubChem.

- PubChem. Diethyl 2-(2-methylallyl)

- PubChem.

- Sigma-Aldrich.

- Fisher Scientific.

- PubChem.

- ChemicalBook.

- Sigma-Aldrich.

- Pearson+. Draw the products of the following reactions: e.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H18O4 | CID 4383937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]

- 5. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

The Keystone Intermediate: A Technical Guide to the Discovery and Synthesis of Diethyl 2-allyl-2-methylmalonate

This in-depth technical guide provides a comprehensive overview of Diethyl 2-allyl-2-methylmalonate, a pivotal intermediate in the synthesis of tailored molecular architectures, particularly in the realm of medicinal chemistry. We will explore its historical context, rooted in the development of sedative-hypnotics, detail its synthesis through the venerable malonic ester pathway, and provide actionable protocols for its preparation and subsequent utilization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile building block.

Historical Context: The Dawn of Barbiturates and the Rise of Substituted Malonic Esters

The story of this compound is intrinsically linked to the history of barbiturates, a class of drugs that revolutionized the management of anxiety and insomnia in the early 20th century. The journey began in 1864 when the German chemist Adolf von Baeyer first synthesized barbituric acid by condensing urea with malonic acid.[1][2] However, barbituric acid itself is not pharmacologically active. The therapeutic potential was unlocked in 1903 when von Mering and Fischer discovered that the diethyl derivative of barbituric acid, known as barbital, possessed potent hypnotic properties.[1] This discovery, followed by the introduction of phenobarbital in 1912, triggered a wave of research into synthesizing a vast array of substituted barbiturates to modulate their sedative and hypnotic effects.[2][3]

The core chemical challenge in creating these diverse barbiturates lay in the synthesis of appropriately substituted malonic esters. The malonic ester synthesis, a powerful method for preparing substituted carboxylic acids, became the cornerstone of this endeavor.[4] This reaction leverages the acidity of the α-protons of diethyl malonate, allowing for their removal by a base to form a nucleophilic enolate that can then be alkylated.[4]

While a singular publication heralding the "discovery" of this compound is not prominent in the historical record, its first synthesis can be confidently placed in the early 20th century. The chemical logic of the time, driven by the desire to create new barbiturates with varying onsets and durations of action, would have naturally led chemists to explore the introduction of both a small alkyl group (methyl) and an unsaturated group (allyl) onto the malonic ester backbone. The allyl group, in particular, was of interest for its potential to impart different pharmacokinetic properties. Therefore, the synthesis of this compound was a logical and necessary step in the broader quest for novel sedative-hypnotic agents.

The Synthetic Cornerstone: The Malonic Ester Synthesis

The preparation of this compound is a classic example of a sequential dialkylation using the malonic ester synthesis. This method provides a reliable and well-understood route to this disubstituted malonate.

The Underlying Principles

The malonic ester synthesis relies on the following key principles:

-

Acidity of α-Hydrogens: The hydrogens on the carbon flanked by two carbonyl groups in diethyl malonate are significantly acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide.

-

Nucleophilic Substitution: The resulting enolate is a potent nucleophile that can attack an electrophilic carbon, typically from an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond.

-

Sequential Alkylation: Since the mono-alkylated product still possesses one acidic α-hydrogen, the process can be repeated with a different alkyl halide to generate a di-substituted malonic ester.

Reaction Mechanism

The synthesis of this compound proceeds in two sequential alkylation steps, followed by purification.

Step 1: Monomethylation of Diethyl Malonate

Caption: Monomethylation of Diethyl Malonate.

Step 2: Allylation of Diethyl Methylmalonate

Caption: Allylation of Diethyl Methylmalonate.

Experimental Protocol: A Validated Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound. This procedure is a self-validating system, with each step designed to ensure high yield and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl malonate | 160.17 | 160.17 g | 1.0 | |

| Sodium metal | 22.99 | 23.0 g | 1.0 | Handle with extreme care. |

| Absolute Ethanol | 46.07 | 500 mL | - | Anhydrous. |

| Methyl Iodide | 141.94 | 142.0 g | 1.0 | |

| Allyl Bromide | 120.98 | 121.0 g | 1.0 | |

| Diethyl ether | 74.12 | As needed | - | For extraction. |

| Saturated NaCl solution | - | As needed | - | For washing. |

| Anhydrous MgSO4 | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

Part A: Preparation of Diethyl Methylmalonate

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 23.0 g (1.0 mol) of sodium metal in small pieces to 500 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation.

-

Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, add 160.17 g (1.0 mol) of diethyl malonate dropwise with stirring.

-

Methylation: Cool the reaction mixture in an ice bath and add 142.0 g (1.0 mol) of methyl iodide dropwise over a period of 1 hour.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2 hours.

-

Work-up: Cool the reaction mixture and pour it into 1 L of cold water. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO4.

-

Purification: Remove the solvent by rotary evaporation. The crude diethyl methylmalonate can be purified by fractional distillation.

Part B: Preparation of this compound

-

Preparation of Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide by reacting 23.0 g (1.0 mol) of sodium with 500 mL of absolute ethanol as described in Part A.

-

Formation of the Enolate: To the sodium ethoxide solution, add the purified diethyl methylmalonate from Part A dropwise with stirring.

-

Allylation: Cool the reaction mixture in an ice bath and add 121.0 g (1.0 mol) of allyl bromide dropwise over 1 hour.

-

Reaction Completion: Allow the mixture to warm to room temperature and then reflux for 3 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Part A, steps 5 and 6. The final product, this compound, is a colorless liquid.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry.

-

Synthesis of Barbiturates: The primary historical and ongoing application is in the synthesis of 5-allyl-5-methylbarbituric acid and its derivatives. Condensation of this compound with urea in the presence of a strong base yields the corresponding barbiturate. These compounds have been investigated for their sedative, hypnotic, and anticonvulsant properties.

Caption: Synthesis of 5-Allyl-5-methylbarbituric acid.

-

Precursor for Heterocyclic Compounds: The dicarbonyl functionality and the versatile allyl group make it a valuable precursor for the synthesis of various heterocyclic systems, which are common scaffolds in drug molecules.

-

Platform for Further Functionalization: The allyl group can be further modified through reactions such as oxidation, reduction, or addition, allowing for the introduction of diverse functional groups and the creation of complex molecular architectures.

Conclusion

This compound, while not a household name, represents a key piece in the history of medicinal chemistry. Born out of the necessity to create novel barbiturates, its synthesis is a testament to the power and elegance of the malonic ester synthesis. For contemporary researchers and drug development professionals, a thorough understanding of its history, synthesis, and applications provides not only a valuable tool for the construction of complex molecules but also a fascinating glimpse into the evolution of synthetic organic chemistry.

References

-

Britannica, T. Editors of Encyclopaedia (2026, January 2). Sedative-hypnotic drug. Encyclopedia Britannica. [Link]

-

López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction. Neuropsychiatric disease and treatment, 1(4), 329–343. [Link]

-

Brunton, L., Knollman, B., & Hilal-Dandan, R. (Eds.). (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. McGraw-Hill Education. [Link]

-

Ito, S., Saitō, N., & Asano, T. (1974). A simple method for the alkylation of diethyl malonate. Journal of Japan Oil Chemists' Society, 23(2), 93-95. [Link]

-

Organic Chemistry Portal. (n.d.). Malonate. [Link]

-

Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). [Link]

Sources

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]

- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

Diethyl 2-allyl-2-methylmalonate safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of Diethyl 2-allyl-2-methylmalonate for Research and Development Professionals

Authored by a Senior Application Scientist

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 53651-72-2), a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed as a self-validating system, grounded in authoritative safety data and established best practices for handling reactive chemical intermediates.

Chemical Identity and Physicochemical Properties

A foundational understanding of a substance's properties is critical for anticipating its behavior and handling it safely. This compound is a substituted malonic ester, a class of compounds widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | diethyl 2-methyl-2-prop-2-enylpropanedioate | PubChem[1] |

| CAS Number | 53651-72-2 | PubChem[1] |

| Molecular Formula | C₁₁H₁₈O₄ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| Appearance | Liquid (presumed based on related compounds) | N/A |

| Boiling Point | 222 - 223 °C (for Diethyl allylmalonate) | Fisher Scientific[2] |

| Density | 1.01 g/mL (for Diethyl allylmalonate) | Fisher Scientific[2] |

| Flash Point | 92 °C / 197.6 °F (for Diethyl allylmalonate) | Fisher Scientific[2] |

Note: Some physical properties are extrapolated from the closely related compound Diethyl allylmalonate due to limited specific data for this compound.

Hazard Identification and GHS Classification

The primary directive in handling any chemical is a thorough understanding of its potential hazards. Based on aggregated GHS data, this compound presents a significant acute toxicity hazard.[1]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger |

Source: European Chemicals Agency (ECHA) C&L Inventory.[1]

The "Toxic if swallowed" classification is the most critical safety consideration. This necessitates stringent controls to prevent ingestion, including prohibiting mouth pipetting and ensuring proper hygiene practices.[3] While specific data on skin and eye irritation for this exact molecule is not fully detailed, related malonates like Diethyl diallylmalonate are known to cause skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335). Therefore, it is prudent and essential to handle this compound as a potential skin, eye, and respiratory irritant.

Malonic esters can be considered alkylating agents, which as a class are known to be toxic, mutagenic, and/or carcinogenic due to their ability to form covalent bonds with endogenous nucleophiles like DNA.[4] This underlying reactivity profile informs the need for conservative and robust safety measures.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[5] This is critical to prevent inhalation of any vapors or aerosols.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a crucial barrier between the researcher and the chemical.[8]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[5] Inspect gloves for any signs of degradation or puncture before each use.[3]

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Standard safety glasses do not offer sufficient protection against splashes.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[3][5]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Caption: Core safety barriers for handling this compound.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is non-negotiable when working with toxic substances.

Handling Protocol

-

Preparation: Before handling, read the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place and functional.[5]

-

Work Area: Designate a specific area within the fume hood for handling the chemical. Keep the area clean and uncluttered.[3]

-

Transfer: When transferring the liquid, use a funnel and pour slowly to avoid splashing.[5] Always perform transfers over a secondary containment tray to catch any potential drips or spills.

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[3]

-

Contamination: Decontaminate all glassware and equipment that has come into contact with the chemical. Take off contaminated clothing and wash it before reuse.

Storage Protocol

Proper storage is vital to maintain chemical integrity and prevent accidents.

-

Container: Keep the container tightly closed when not in use.[6]

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][9]

-

Incompatibilities: Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2][6]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[7]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

Table 3: Emergency First Aid Procedures

| Exposure Route | First Aid Measures |

| Ingestion | IMMEDIATE MEDICAL ATTENTION IS REQUIRED. Call a poison control center or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[9] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (only if safe to do so without spreading vapor to other areas).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Clean: Clean the spill area thoroughly.

-

Prevent Entry: Do not let the chemical enter drains or waterways.[9]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound waste is classified as hazardous waste due to its toxicity.

-

Collection: Collect all waste, including contaminated absorbent materials and empty containers, in designated, properly labeled hazardous waste containers.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[6]

Caption: Regulated workflow for the disposal of hazardous chemical waste.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74900, Diethyl allylmalonate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4383937, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240540, Diethyl 2-(2-methylallyl)malonate. Retrieved from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link].

-

University of California, Riverside (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link].

-

ChemistryViews (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link].

-

Lab Manager (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link].

-

Science Company (2011). Diethyl malonate - Safety Data Sheet. Retrieved from [Link].

-

Cenmed Enterprises (n.d.). This compound. Retrieved from [Link].

Sources

- 1. This compound | C11H18O4 | CID 4383937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. artsci.usu.edu [artsci.usu.edu]

- 4. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. fishersci.com [fishersci.com]